molecular formula C5HF9O2<br>C4F9COOH B052712 Perfluoropentanoic acid CAS No. 2706-90-3

Perfluoropentanoic acid

Cat. No.: B052712
CAS No.: 2706-90-3
M. Wt: 264.05 g/mol
InChI Key: CXZGQIAOTKWCDB-UHFFFAOYSA-N
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Mechanism of Action

Perfluoropentanoic acid, also known as nonafluoropentanoic acid or perfluorovaleric acid, is a synthetic compound with unique physical properties that have led to its widespread use in various industrial applications .

Target of Action

This compound is known to interact with peroxisome proliferator-activated receptors (PPARs), which are members of the nuclear receptor superfamily . These receptors play a significant role in the regulation of lipid and glucose metabolism, as well as cellular growth .

Mode of Action

It is suggested that the compound’s interaction with ppars may lead to changes in lipid and glucose metabolism

Biochemical Pathways

This compound affects several biochemical pathways. It has been associated with the PPAR signaling pathway, fatty acid, triacylglycerol, and ketone body metabolism, and the regulation of lipid metabolism by PPARα . These pathways are significantly enriched among genes that interact with this compound .

Pharmacokinetics

The pharmacokinetics of this compound reveal gender differences. Studies in rats have shown that the clearance and the inter-compartmental clearance were 1.75 and 3.12 times higher in female rats than in male rats, respectively . This suggests that this compound is eliminated more rapidly in female rats than in male rats .

Result of Action

The molecular and cellular effects of this compound’s action are still under investigation. It is known that perfluoroalkyl and polyfluoroalkyl substances (pfass), which include this compound, are associated with a number of adverse health outcomes including fatty liver disease, immunotoxicity, cardiovascular issues, thyroid problems, and reproductive and developmental disorders .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound’s presence in the natural environment provides an ideal surface for the sorption of hazardous contaminants .

Chemical Reactions Analysis

Perfluorovaleric acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include thionyl chloride, lithium aluminum hydride, and sulfuric acid . The major products formed from these reactions depend on the specific conditions and reagents used. For example, the reaction with thionyl chloride in dichloromethane at 0-20°C for 1.5 hours produces perfluorovaleroyl chloride .

Properties

IUPAC Name

2,2,3,3,4,4,5,5,5-nonafluoropentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5HF9O2/c6-2(7,1(15)16)3(8,9)4(10,11)5(12,13)14/h(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXZGQIAOTKWCDB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=O)(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4F9COOH, C5HF9O2
Record name PFPeA
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DSSTOX Substance ID

DTXSID6062599
Record name Perfluoropentanoic acid
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Molecular Weight

264.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

2706-90-3
Record name Perfluoropentanoic acid
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Record name Perfluorovaleric acid
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Record name Perfluorovaleric acid
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Record name Pentanoic acid, 2,2,3,3,4,4,5,5,5-nonafluoro-
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Record name Perfluorovaleric acid
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Record name Perfluorovaleric acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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